molecular formula C11H13BrO3 B572980 Methyl 3-bromo-5-propoxybenzoate CAS No. 1261956-31-3

Methyl 3-bromo-5-propoxybenzoate

Cat. No.: B572980
CAS No.: 1261956-31-3
M. Wt: 273.126
InChI Key: QFQNYJPSWVVVPI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-propoxybenzoate: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the third position and a propoxy group at the fifth position. The compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-propoxybenzoate can be synthesized through the esterification of 3-bromo-5-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-propoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-bromo-5-propoxybenzyl alcohol.

    Oxidation: Formation of 3-bromo-5-propoxybenzoic acid.

Scientific Research Applications

Methyl 3-bromo-5-propoxybenzoate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: As a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-propoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Methyl 3-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.

    Methyl 3-bromo-4-propoxybenzoate: Similar structure but with the propoxy group at the fourth position.

    Methyl 2-bromo-5-propoxybenzoate: Similar structure but with the bromine atom at the second position.

Uniqueness: Methyl 3-bromo-5-propoxybenzoate is unique due to the specific positioning of the bromine and propoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various research applications.

Properties

IUPAC Name

methyl 3-bromo-5-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQNYJPSWVVVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682132
Record name Methyl 3-bromo-5-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-31-3
Record name Methyl 3-bromo-5-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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